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Compound of Interest

6-Bromo-2-fluoro-3-
Compound Name:

hydroxybenzaldehyde
CAS No.: 935534-46-6
Cat. No.: B1524719

Get Quote

Executive Summary & Structural Context[1][2][3]

In the synthesis of fluorinated benzoxaboroles and kinase inhibitors, 6-Bromo-2-fluoro-3-
hydroxybenzaldehyde (CAS: 935534-46-6) serves as a pivotal electrophilic scaffold. Its high
functional density—containing aldehyde, phenol, aryl fluoride, and aryl bromide moieties—
makes it a versatile building block but also renders its synthesis prone to regiochemical
ambiguity.

Common synthetic routes, such as the bromination of 2-fluoro-3-hydroxybenzaldehyde or the
formylation of bromofluorophenols, often yield isomeric mixtures. Distinguishing the target 6-
Bromo isomer from its 3-Bromo (CAS 199287-82-6) or 4-Bromo regioisomers is a frequent
analytical bottleneck.

This guide provides a definitive spectroscopic comparison to isolate and verify the target
structure, utilizing

H NMR,
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F NMR, and

C NMR signatures.

The Isomer Landscape

Compound Label Systematic Name CAS Number

Structural Key
Feature

Protons at C4, C5
6-Bromo-2-fluoro-3-

Target (A) 935534-46-6 (Ortho). No H ortho to
hydroxybenzaldehyde e
) 3-Bromo-6-fluoro-2- Protons at C4, C5. H5
Alternative (B) 199287-82-6 )
hydroxybenzaldehyde is ortho to F.
) 4-Bromo-2-fluoro-3- o Protons at C5, C6. H6
Alternative (C) N/A (Regioisomer) )
hydroxybenzaldehyde is ortho to CHO.

Spectroscopic Comparison & Mechanism
Proton NMR ( H NMR) Analysis

The most reliable method for differentiation lies in the aromatic region (6.5 — 8.0 ppm). The
substitution pattern dictates the coupling constants (

) and chemical shifts (

).
Target: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

e Spin System: The aromatic protons are located at positions C4 and C5.
e Coupling (

): They are adjacent, resulting in an ortho-coupling (
).

e Coupling (

): The Fluorine is at C2.
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o H4 is meta to F (via C3). Expect weak coupling (

).

o H5is parato F (via C6, C1). Expect negligible coupling (

).

» Diagnostic Signal: Two doublets (or a doublet and a doublet of doublets). Neither proton is
strongly deshielded by the aldehyde (no H at C6).

Alternative B: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde[1][2][3]
e Spin System: Protons at C4 and C5.

e Critical Difference: The Fluorine is at C6. H5 is ortho to F.

e Diagnostic Signal: The signal for H5 will appear as a doublet of doublets with a large H-F
coupling constant (

). This large splitting is absent in the target isomer.

Alternative C: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

e Spin System: Protons at C5 and C6.
o Critical Difference:H6 is ortho to the Aldehyde (C1).
» Diagnostic Signal: H6 will appear significantly downfield (

) due to the anisotropic deshielding of the carbonyl group. In the target isomer, the C6
position is blocked by Bromine, so no such downfield proton exists.

Fluorine NMR ( F NMR)

F NMR provides a rapid purity check without interference from solvent peaks.

e Target (2-F, 3-OH): The fluorine is flanked by the aldehyde (C1) and the hydroxyl (C3).[4]
The chemical shift is typically in the range of -120 to -135 ppm (depending on solvent/H-
bonding).
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 Alternative B (6-F, 2-OH): The fluorine is ortho to the aldehyde. This unique electronic
environment often shifts the signal downfield compared to the target.

e Coupling: In the target, the F signal is a doublet (coupling to H4) or broad singlet. In
Alternative B, it is a doublet (coupling to H5) with a larger

value.

Data Presentation: Comparative Shifts

The following table summarizes the expected diagnostic shifts in DMSO-

Feature Target (6-Bromo) Impurity (3-Bromo) Impurity (4-Bromo)
Aldehyde H 10.1-10.3 (s) 10.1-10.3 (s) 10.1-10.3 (s)
Aromatic H
(Deshielded) 7.2-7.4 (H5) 7.4-7.6 (H4) 7.6 -7.9 (H6)
Aromatic H (Shielded) ¢ g7 1 (Ha) 6.8 - 7.0 (H5) 7.0-7.2 (H5)
Coupling ~8.5 Hz (Ortho) ~8.5 Hz (Ortho) ~8.5 Hz (Ortho)
Small (
(Proton NMR) Large (~9-11 Hz) Small/Medium
Hz)
o No large H-F split; No Large H-F split Very downfield H
Key Distinction )
downfield H. observed. observed.

Experimental Protocols
Sample Preparation for Regioisomer Verification

To ensure high-resolution splitting patterns, concentration and shimming are critical.

e Solvent Selection: Use DMSO-
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(99.9% D) rather than CDCI

o Reasoning: Phenolic protons are exchangeable. DMSO stabilizes the intramolecular H-
bond between OH and CHO (or F), sharpening the signals and preventing peak
broadening.

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Note: Higher concentrations may cause stacking effects that shift aromatic peaks.
e Acquisition Parameters:

o Pulse Angle: 30°.

o Relaxation Delay (D1):

seconds (ensure full relaxation of aromatic protons).

o Scans: 16 (minimum) to resolve small impurity satellites.

Rapid Identification Workflow

Use this logical flow to classify your synthesized batch.
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Crude Product 1H NMR

(Aromatic Region 6.5 - 8.0 ppm)

Is there a doublet > 7.6 ppm?

Yes No

Result: 4-Bromo Isomer Check Coupling of remaining doublets.
(H6 ortho to CHO) Is J(H-F) > 8 Hz visible?

Yes No

Result: 3-Bromo Isomer RESUIE TErgEl Compeund)

(H5 ortho to F)

(6-Bromo-2-fluoro-3-hydroxy)
Confirm with 13C/19F

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic identification of bromofluorohydroxybenzaldehyde
isomers.

Advanced Verification: C NMR

If proton NMR is ambiguous due to peak overlap, Carbon-13 NMR provides definitive proof via
C-F coupling (

).

¢ Target (6-Br, 2-F):

o C2 (attached to F): Doublet,

o C1 (Aldehyde): Doublet,

(F is ortho to CHO).
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o C3 (attached to OH): Doublet,

(F is ortho to C-OH).
o C6 (attached to Br): Singlet or very small coupling (F is meta to C-Br).

 Alternative B (3-Br, 6-F):
o C1 (Aldehyde): Doublet,

(F is ortho to CHO).

o C5 (Aromatic CH): Doublet,

(F is ortho to C5).

o Differentiation: In the Target, C6 (Quaternary C-Br) has no strong F coupling. In Alternative
B, C5 (Tertiary C-H) has strong F coupling. DEPT-135 combined with

F-decoupled

C NMR will distinguish the C-Br carbon from the C-H carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.199287-82-6|3-Bromo-6-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/71721370
https://www.benchchem.com/product/b1524719?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/199287-82-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

2. 199287-82-6|3-Bromo-6-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

3. 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde | 199287-82-6 [chemicalbook.com]

4. AU2009221793B2 - Boron-containing small molecules as anti-inflammatory agents -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Spectroscopic Identification Guide: 6-Bromo-2-fluoro-3-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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